molecular formula C25H28N6O4S B11433020 2-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11433020
M. Wt: 508.6 g/mol
InChI Key: XPZQVBCYJFWPMU-UHFFFAOYSA-N
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Description

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The quinoxaline core is then reacted with a sulfonyl chloride derivative of 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl piperazine derivative.

    Attachment of the Pyrazole Ring: Finally, the sulfonyl piperazine derivative is reacted with a pyrazole derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study the interactions of quinoxaline derivatives with biological macromolecules.

    Materials Science: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDAZINE
  • 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-BENZOIC ACID

Uniqueness

What sets 2-[4-(3,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE apart is its unique combination of functional groups, which can confer specific properties such as enhanced binding affinity to biological targets or unique electronic properties useful in materials science.

Properties

Molecular Formula

C25H28N6O4S

Molecular Weight

508.6 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C25H28N6O4S/c1-17-15-18(2)31(28-17)25-24(26-20-7-5-6-8-21(20)27-25)29-11-13-30(14-12-29)36(32,33)19-9-10-22(34-3)23(16-19)35-4/h5-10,15-16H,11-14H2,1-4H3

InChI Key

XPZQVBCYJFWPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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